2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6OS2/c21-14-7-6-13(16(22)9-14)8-15-10-24-19(31-15)25-17(29)11-30-20-27-26-18(28(20)23)12-4-2-1-3-5-12/h1-7,9-10H,8,11,23H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIHTMSBBJSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind with a variety of enzymes and receptors in the biological system. This suggests that the compound could have multiple targets, contributing to its potential biological activities.
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure. This property allows them to interact effectively with their targets, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that multiple pathways could be affected. These could include pathways related to the function or regulation of the compound’s targets.
Result of Action
Given the potential biological activities associated with triazole compounds, the effects could be diverse, depending on the specific targets and pathways involved.
Biological Activity
The compound 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide represents a novel class of biologically active compounds that exhibit significant potential in medicinal chemistry. This article provides an overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring connected to a thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds containing the 1,2,4-triazole scaffold can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes and Kinases : The compound has been shown to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Nucleic Acids : The triazole structure allows for interaction with nucleic acids, disrupting essential processes in cancer cell growth.
- Inhibition of Growth Factors : By inhibiting growth factor signaling pathways, the compound can effectively reduce tumor growth .
Study 1: Anticancer Screening
A study published in ResearchGate identified this compound through a screening process on multicellular spheroids, which are more representative of in vivo conditions compared to traditional monolayer cultures. The results indicated promising cytotoxic effects against various cancer types .
Study 2: Mechanistic Insights
Another research article emphasized the role of triazole derivatives in targeting specific cancer pathways. The study provided insights into how structural modifications enhance bioactivity and selectivity towards malignant cells .
Comparative Biological Activity Table
| Compound Name | Target Cancer Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 6.2 | Enzyme Inhibition |
| Compound B | T47D | 27.3 | Growth Factor Inhibition |
| Compound C | MCF-7 | 43.4 | Nucleic Acid Interaction |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism often involves the inhibition of specific enzymes or metabolic pathways crucial for the survival of bacteria and fungi. For instance:
- Inhibition of Enzymatic Activity : The compound binds to bacterial enzymes, disrupting their function and leading to cell death.
- Broad-Spectrum Activity : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. Key findings include:
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, preventing cancer cells from proliferating.
- Targeting Specific Pathways : It selectively inhibits pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent.
Several studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than standard antibiotics.
- Cancer Cell Line Study : Research published in Cancer Letters showed that the compound induced apoptosis in human breast cancer cell lines through mitochondrial pathway activation.
- Synergistic Effects : Another study indicated that combining this compound with existing antibiotics enhanced overall antimicrobial activity, suggesting potential for combination therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and biological activities based on the provided evidence:
Key Insights:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF3) improve antimicrobial and anti-inflammatory activities by enhancing electrophilicity and membrane permeability .
- Aromatic heterocycles (e.g., furan, pyridine) modulate solubility and target specificity. For instance, furan derivatives exhibit potent anti-exudative effects .
Synthetic Yields and Characterization :
- Triazole-thioacetamides are typically synthesized in moderate yields (60–75%) via nucleophilic substitution, as seen in compound 4h (68% yield, m.p. 148°C) .
- ¹H-NMR spectra consistently show peaks for NH (δ 12.16 ppm) and CH2 groups (δ 4.16–4.20 ppm), confirming structural integrity .
Biological Performance :
- Antimicrobial Activity : Derivatives with pyridin-4-yl and dichlorophenyl groups (e.g., KA3, KA14) showed MIC values of 12.5–50 µg/mL against E. coli and S. aureus .
- Anti-inflammatory Action : Inhibition of protein denaturation (IC50: 40–60 µg/mL) correlates with electron-withdrawing substituents on the phenyl ring .
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what reaction conditions are critical for successful formation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting a triazole-3-thione derivative (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thione) with a chloroacetamide intermediate under alkaline conditions. Key steps include:
- Dissolving the triazole-thione in ethanol with aqueous KOH to deprotonate the thiol group .
- Adding a chloroacetamide derivative (e.g., N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide) to the solution and refluxing for 1–2 hours to facilitate thioether bond formation .
- Purification via recrystallization from ethanol or ethanol-DMF mixtures to isolate the product .
- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide) significantly impact yield .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H-NMR : Confirm the presence of key protons, such as the thiazole CH2 group (δ ~4.16–4.20 ppm) and aromatic protons from the dichlorophenyl substituent (δ ~7.05–7.20 ppm) .
- Elemental Analysis : Verify empirical formulas (e.g., C, H, N, S, Cl content) to ensure purity .
- Mass Spectrometry : Determine molecular weight via ESI-MS or MALDI-TOF to validate the molecular ion peak .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and scalability for in vivo studies?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates and reduce side reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
- Flow Chemistry : Transition from batch to continuous-flow systems to control exothermic reactions and improve reproducibility, as demonstrated in analogous triazole syntheses .
Q. How should discrepancies in biological activity data (e.g., anti-inflammatory vs. anticancer assays) be analyzed?
- Methodological Answer :
- Assay Standardization : Compare activity against reference compounds (e.g., diclofenac sodium for anti-exudative activity) under identical conditions (e.g., 10 mg/kg dose in murine models) .
- Structural Variants : Test analogs with modified substituents (e.g., replacing 2,4-dichlorophenyl with 4-methoxyphenyl) to isolate pharmacophoric groups responsible for specific activities .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent residues, crystallinity) that may alter bioavailability .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions on the triazole (e.g., replacing phenyl with furan) and thiazole (e.g., varying halogen positions) rings .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- In Vitro/In Vivo Correlation : Validate SAR hypotheses using parallel assays (e.g., enzyme inhibition + rodent models) to confirm mechanistic relevance .
Data Interpretation and Contradiction Resolution
Q. How can researchers address variability in anti-exudative activity data across different batches?
- Methodological Answer :
- Purity Analysis : Use HPLC to quantify impurities (e.g., unreacted chloroacetamide) that may antagonize biological effects .
- Crystallinity Studies : Perform X-ray diffraction (XRD) to assess polymorphic forms, as crystal packing can influence dissolution rates and bioavailability .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfonyl)-N-acetamides) to identify trends in activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
